molecular formula C16H12Cl2N2O2S2 B3037936 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 672951-46-1

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No.: B3037936
CAS No.: 672951-46-1
M. Wt: 399.3 g/mol
InChI Key: STMRTBZTCVSJLB-UHFFFAOYSA-N
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Description

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a pyridine ring attached to a thiazole ring, which is further substituted with a dichlorophenyl and an ethylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases.

For the specific synthesis of this compound, the following steps are generally involved:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while nucleophilic substitution of chlorine atoms can yield a variety of substituted thiazole derivatives.

Scientific Research Applications

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, its ability to form stable complexes with metal ions can disrupt metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2,3-Dichloro-4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
  • 4-{4-[2,3-Dichloro-4-(propylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
  • 4-{4-[2,3-Dichloro-4-(butylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Uniqueness

The uniqueness of 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-4-3-11(14(17)15(13)18)12-9-23-16(20-12)10-5-7-19-8-6-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRTBZTCVSJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Reactant of Route 6
4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

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